N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine
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Overview
Description
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic organic compound belonging to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-D]Pyrimidine-2,4-Diamine
- N2,N4-Disubstituted Pyrimidine-2,4-Diamines
Uniqueness
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific structural features, such as the pentyl group and thieno ring, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Biological Activity
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic compound belonging to the thienopyrimidine family, characterized by its fused thieno and pyrimidine ring structure. This compound has gained attention for its potential biological activities, particularly in the realm of cancer research due to its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4S. Its structure features a pentyl group at the N4 position and amino groups at the 2 and 4 positions of the pyrimidine ring. The presence of the pentyl group is believed to enhance its lipophilicity and bioavailability compared to other thienopyrimidine derivatives.
Research indicates that this compound exhibits significant inhibitory activity against various CDK enzymes. Molecular docking studies have shown that the compound interacts with CDK active sites, suggesting a competitive inhibition mechanism. This interaction is crucial for understanding its potential as an anticancer agent.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
These findings suggest that this compound may possess anticancer properties similar to other known CDK inhibitors.
Inhibition of Cyclin-Dependent Kinases
The compound has been evaluated for its ability to inhibit CDK2 and CDK9 specifically. The following table summarizes some relevant findings:
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
CDK2 | Competitive | 0.5 | |
CDK9 | Competitive | 0.8 |
These values indicate that this compound is a potent inhibitor of these kinases.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. The following table compares it with related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Thieno[3,2-D]pyrimidin-4-amine | Structure | Lacks pentyl group; serves as a base scaffold |
5-Iodo-N-pentylthieno[3,2-D]pyrimidine-2,4-diamine | Structure | Contains iodine; enhances reactivity |
7-Methylthieno[3,2-D]pyrimidin-4-amine | Structure | Methyl group alters pharmacokinetics and bioactivity |
Case Studies and Research Findings
-
In Vitro Efficacy Against Cancer Cell Lines:
- A study demonstrated that this compound exhibited an IC50 value of 10 µM against MCF-7 cells after 48 hours of treatment. This underscores its potential as an anticancer agent .
-
Molecular Docking Studies:
- Docking simulations revealed that this compound binds effectively to the ATP-binding site of CDK enzymes. This binding affinity correlates with its inhibitory activity .
-
Comparative Analysis with Other Thienopyrimidines:
- Comparative studies indicated that modifications at the N4 position significantly affect biological activity; compounds lacking this substitution showed reduced efficacy against CDKs .
Properties
Molecular Formula |
C11H16N4S |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-2-3-4-6-13-10-9-8(5-7-16-9)14-11(12)15-10/h5,7H,2-4,6H2,1H3,(H3,12,13,14,15) |
InChI Key |
QFLKJZHQLIXTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
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